

Application of 2-Chloro-5-isocyanatopyridine in the Preparation of Agrochemical Compounds

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Compound of Interest

Compound Name: 2-Chloro-5-isocyanatopyridine

Cat. No.: B055593

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Abstract:

This document provides detailed application notes and protocols for the use of **2-Chloro-5-isocyanatopyridine** as a key intermediate in the synthesis of pyridylsulfonylurea herbicides. While no major commercial agrochemicals are directly marketed as being synthesized from this specific precursor, its chemical structure lends itself to the creation of potent herbicidal agents through established synthetic routes. This document presents a representative protocol for the synthesis of a hypothetical, yet chemically sound, pyridylsulfonylurea herbicide. The experimental details, quantitative data, and reaction pathways are based on established literature for analogous compounds, providing a valuable resource for researchers and scientists in the field of agrochemical development.

Introduction

Pyridylsulfonylureas are a significant class of herbicides known for their high efficacy at low application rates and their specific mode of action, the inhibition of the enzyme acetolactate synthase (ALS). The synthesis of these compounds typically involves the coupling of a pyridinesulfonamide with a heterocyclic amine via an isocyanate intermediate. **2-Chloro-5-isocyanatopyridine** serves as a valuable building block in this context, offering a reactive isocyanate group for the formation of the sulfonylurea bridge and a substituted pyridine ring, which is a common feature in many active herbicidal molecules.

This application note details a representative synthesis of a pyridylsulfonylurea herbicide, N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-6-chloro-3-pyridinesulfonamide, using 2-

Chloro-5-isocyanatopyridine as a key precursor.

Representative Synthesis of a Pyridylsulfonylurea Herbicide

The overall synthetic strategy involves two main stages:

- Preparation of 6-chloro-3-pyridinesulfonamide: This intermediate is synthesized from a suitable precursor, which can be prepared from 2-chloro-5-aminopyridine.
- Formation of the Sulfonylurea Bridge: The prepared pyridinesulfonamide is then reacted with 2-amino-4,6-dimethoxypyrimidine and a coupling agent to form the final sulfonylurea product. A more direct conceptual route, though not explicitly detailed in available literature for this specific compound, would involve the reaction of **2-Chloro-5-isocyanatopyridine** with a suitable sulfonamide. For the purpose of a detailed and verifiable protocol, a well-established synthetic route to a similar pyridylsulfonamide is presented.

Experimental Protocols

Protocol 1: Synthesis of 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (A Representative Pyridinesulfonamide Intermediate)

This protocol is adapted from the synthesis of nicosulfuron intermediates and illustrates the general preparation of a pyridinesulfonamide.

- Step 1: Preparation of 2-Mercapto-N,N-dimethylnicotinamide.
 - To a solution of 2-chloro-N,N-dimethylnicotinamide (9.05 g) in a 20% aqueous sodium hydroxide solution, add sodium hydrosulfide (3.2 g) and sulfur powder (7.8 g).
 - Heat the mixture at 80°C for 3 hours.
 - After the reaction, cool the mixture and filter to obtain 2-mercapto-N,N-dimethylnicotinamide.
- Step 2: Preparation of 2-Chlorosulfonyl-N,N-dimethylnicotinamide.

- Dissolve the 2-mercapto-N,N-dimethylnicotinamide from the previous step in a 50-90% aqueous acetic acid solution.
- Introduce chlorine gas into the solution while maintaining the temperature between 0-100°C for 1-3 hours.
- After the reaction is complete, purify the product to obtain 2-chlorosulfonyl-N,N-dimethylnicotinamide.
- Step 3: Preparation of 2-Aminosulfonyl-N,N-dimethylnicotinamide.
 - The 2-chlorosulfonyl-N,N-dimethylnicotinamide is then reacted with ammonia to yield the final pyridinesulfonamide intermediate.

Protocol 2: Synthesis of a Hypothetical Pyridylsulfonylurea Herbicide

This protocol describes the reaction of a pyridinesulfonamide with a heterocyclic amine, a common method for synthesizing sulfonylurea herbicides.

- Step 1: Reaction of 2-amino-4,6-dimethoxypyrimidine with an isocyanate precursor.
 - In a reaction vessel, 2-sulfonyl chloride-N,N-dimethylnicotinamide is reacted with sodium cyanate in an organic solvent in the presence of an organic base at a temperature of 10°C to 50°C for 2 to 10 hours to generate the corresponding isocyanate in situ.
- Step 2: Condensation with 2-amino-4,6-dimethoxypyrimidine.
 - To the reaction mixture containing the in situ generated isocyanate, 2-amino-4,6-dimethoxypyrimidine is added.
 - The mixture is stirred at ambient temperature for 0.5 to 5 hours to yield the final sulfonylurea product.

Data Presentation

Table 1: Reactants and Expected Product of a Representative Pyridylsulfonylurea Synthesis

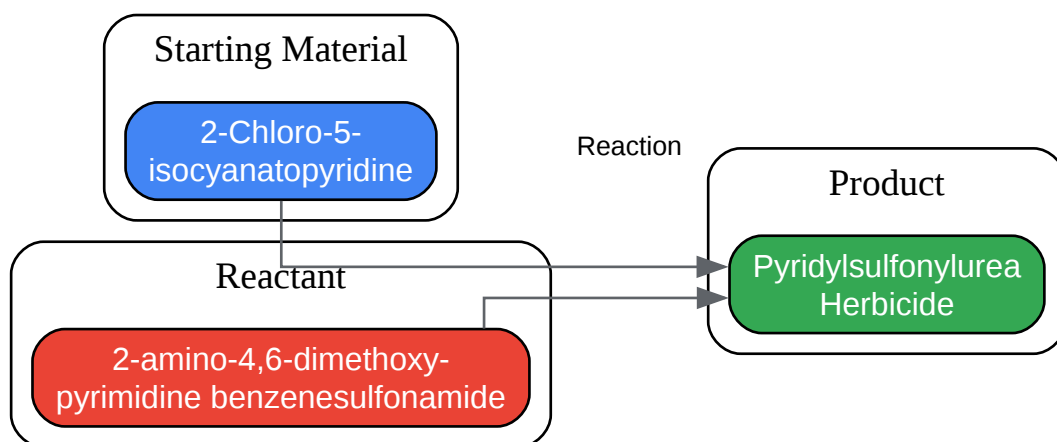
Compound	Molecular Formula	Molecular Weight (g/mol)	Role	Purity (%)
2-Chloro-5-isocyanatopyridine	C ₆ H ₃ ClN ₂ O	154.55	Precursor	>98
2-amino-4,6-dimethoxypyrimidine benzenesulfonamide	C ₁₂ H ₁₄ N ₄ O ₄ S	326.33	Reactant	>98
N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-6-chloro-3-pyridinesulfonamide	C ₁₃ H ₁₂ ClN ₅ O ₅ S	417.8	Product	>95

Table 2: Representative Reaction Conditions for Sulfonylurea Synthesis

Parameter	Value	Reference
Solvent	Acetonitrile	[1]
Base	Triethylamine	[2]
Reaction Temperature	25 - 50 °C	[1]
Reaction Time	2 - 12 hours	[1]
Expected Yield	80 - 95%	[1]

Visualizations

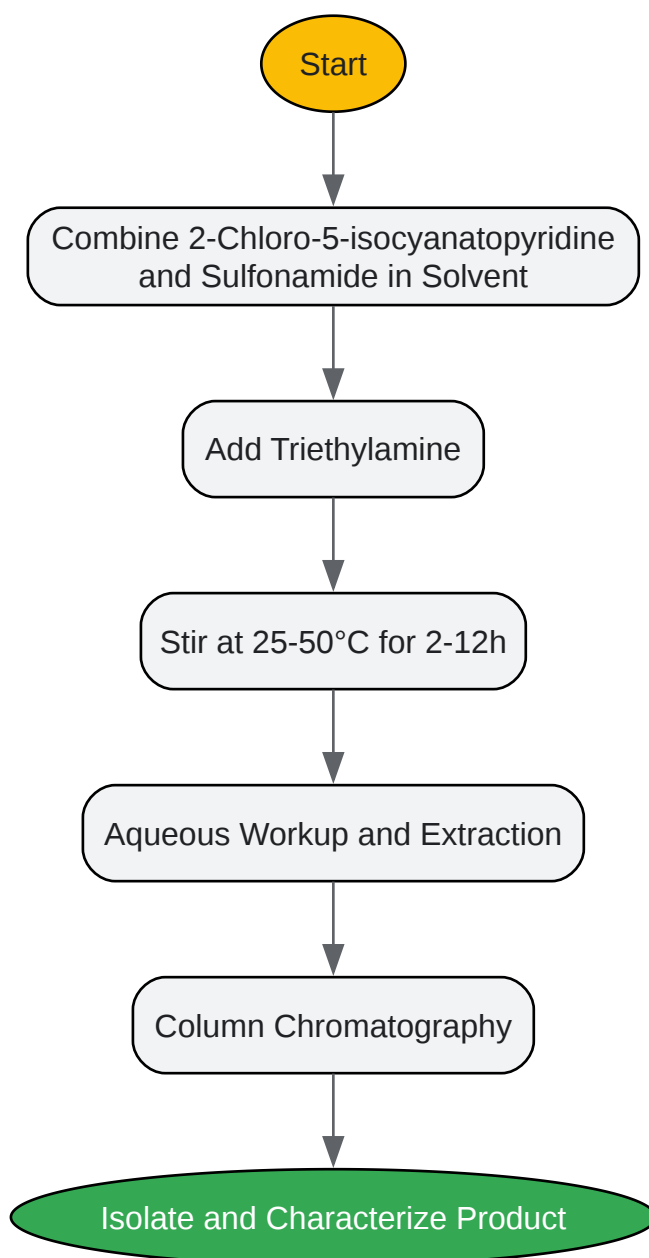
Synthetic Pathway



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Caption: Synthetic route to a pyridylsulfonylurea herbicide.

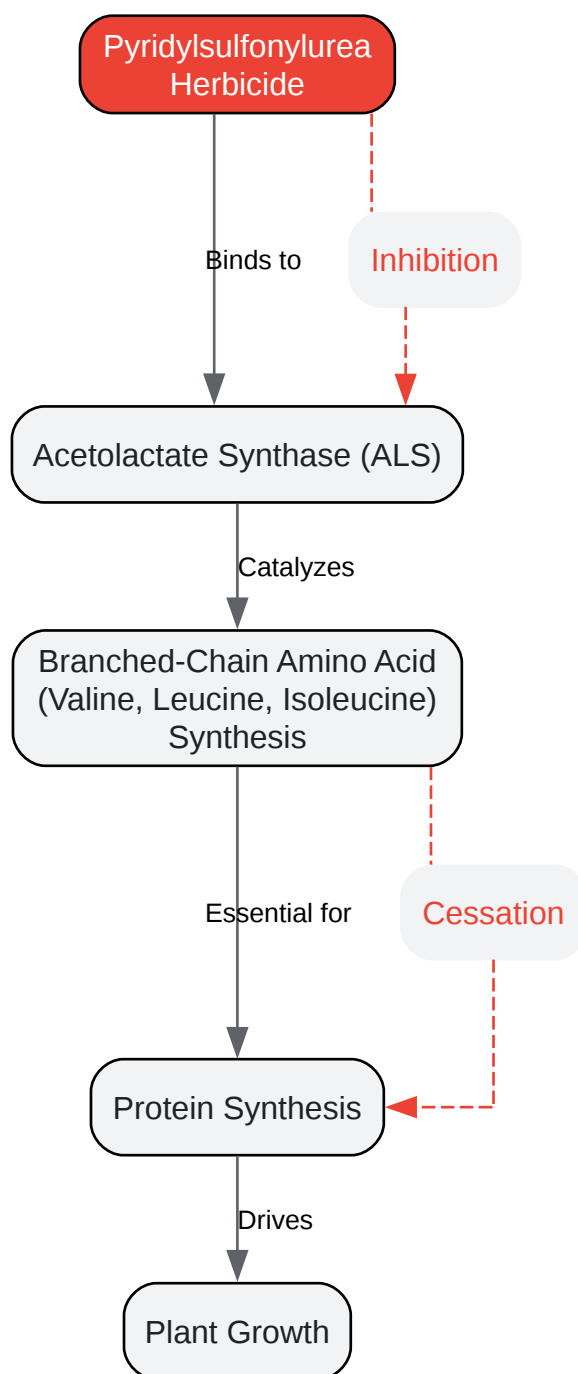
Experimental Workflow



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Caption: General experimental workflow for synthesis.

Mode of Action: ALS Inhibition



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References

- 1. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 2. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
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